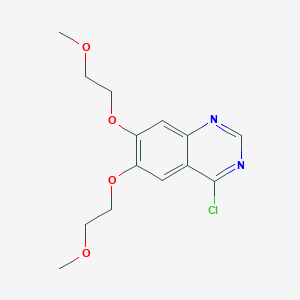
4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉
概述
描述
Synthesis Analysis
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and related compounds involves multiple steps, including etherification, nitration, reduction, and cyclization processes. The synthesis starts from ethyl 3,4-dihydroxybenzoate, leading to high yields and demonstrating efficiency and environmental friendliness suitable for scale-up production (Sun Zhi-zhong, 2011).
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline derivatives has been extensively characterized using various analytical techniques such as IR, NMR, and mass spectrometry. These analyses confirm the molecular structure and help in understanding the compound's chemical behavior and reactivity (Gong Ping, 2005).
Chemical Reactions and Properties
Quinazoline derivatives, including 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, undergo various chemical reactions that enable their application in different fields. These reactions typically involve nucleophilic substitutions and cyclization processes that lead to diverse functionalized compounds with potential biological activities (Yiqiang Ouyang et al., 2016).
科学研究应用
抗肿瘤活性:对于喹唑啉衍生物中的关键中间体6,7-双(2-甲氧基乙氧基)喹唑啉-4(3H)-酮的合成研究显示出有希望的抗肿瘤活性,突显了这些化合物在癌症治疗中的潜力 (Sun Zhi-zhong, 2011)。
厄洛替尼盐酸盐的合成:厄洛替尼盐酸盐是一种重要的药用化合物,用于癌症治疗,其合成使用了4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉作为中间体。这突显了它在合成临床重要药物中的作用 (J. Min, 2007)。
EGFR抑制剂的开发:该化合物已被用于合成各种喹唑啉衍生物,这些衍生物作为表皮生长因子受体(EGFR)抑制剂具有重要意义。这些抑制剂在治疗非小细胞肺癌中至关重要 (J. Man, J. Qi, Jie Jiang, Sha Li, 2020)。
稳定性研究:对厄洛替尼盐酸盐的研究,包括4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉,侧重于其在各种应激条件下的稳定性,有助于了解药物的保质期和储存要求 (A. Mahajan, P. Miniyar, Amol S. Patil, Rohan U. Waghmare, Jayawant J. Patil, K. Mohanraj, R. Tiwari, 2015)。
PET成像在肿瘤检测中的应用:新型的18 F标记的喹唑啉衍生物,包括与4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉相关的化合物,已被合成用于肿瘤PET成像。它们的低脂溶性和对EGFR-TK的亲和性使它们适用于诊断目的 (Yan Chong, Jin Chang, Wenwen Zhao, Yong He, Yuqiao Li, Huabei Zhang, Chuanmin Qi, 2018)。
抗高脂血症活性:一些与4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉相关的新型喹唑啉衍生物显示出显著的抗高脂血症活性,表明它们在治疗高胆固醇等疾病中的潜力 (M. K. Kathiravan, N. Vidyasagar, R. Khiste, Aparna Chote, K. Jain, 2016)。
安全和危害
属性
IUPAC Name |
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461407 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
CAS RN |
183322-18-1 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




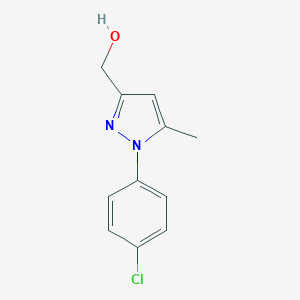
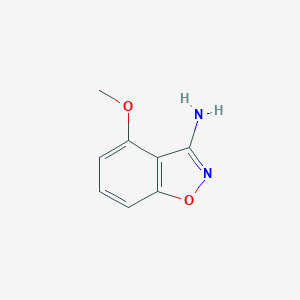
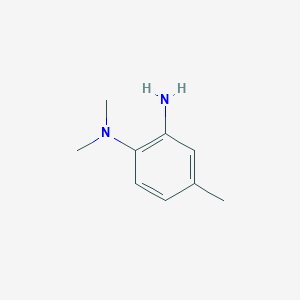

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
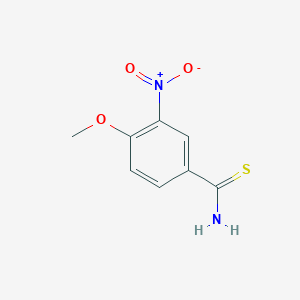
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
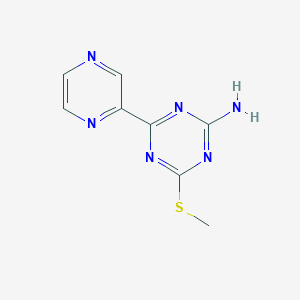
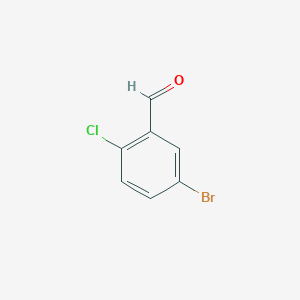
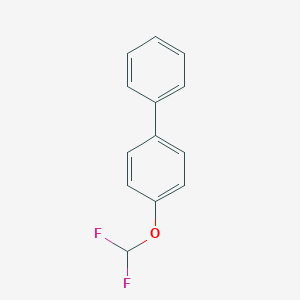
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)